molecular formula C12H19ClN2 B12442354 [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride

[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride

Cat. No.: B12442354
M. Wt: 226.74 g/mol
InChI Key: JPGWSESUXOMZEF-YDALLXLXSA-N
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Description

[(3S)-1-Benzylpyrrolidin-3-yl]methanamine hydrochloride is a chiral amine salt featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methanamine moiety at the 3S position. Its stereochemistry and aromatic substitution pattern make it a versatile intermediate in medicinal chemistry, particularly for targeting aminergic receptors or enzymes. The hydrochloride salt enhances solubility, facilitating its use in pharmaceutical formulations.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1

InChI Key

JPGWSESUXOMZEF-YDALLXLXSA-N

Isomeric SMILES

C1CN(C[C@@H]1CN)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of benzyl chloride to form the benzylated product. The resulting compound is then treated with methanamine under acidic conditions to yield the final product as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated compounds.

Scientific Research Applications

[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanamine Hydrochloride

  • Structural Features : Shares the pyrrolidin-3-yl methanamine backbone but replaces the benzyl group with a methanesulfonyl substituent .
  • Enhanced solubility in polar solvents compared to the benzyl analog due to sulfonyl's hydrophilicity.
  • Functional Implications : Likely reduced membrane permeability but improved metabolic stability due to decreased susceptibility to oxidative metabolism.

rac-[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine Hydrochloride

  • Structural Features : Cyclopropane ring replaces pyrrolidine, with difluoro and phenyl substituents .
  • Fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidation.
  • Functional Implications : Improved pharmacokinetic profiles (e.g., longer half-life) but possible trade-offs in synthetic accessibility due to strained ring systems.

A-674563 Hydrochloride

  • Structural Features : Contains a benzyl group but incorporates a pyridinyloxy-ethylamine scaffold and indazolylpyridine moiety .
  • The indazole-pyridine system enables π-π stacking and hydrogen bonding, enhancing receptor specificity.
  • Functional Implications : Likely higher target affinity but greater risk of off-target interactions due to extended aromaticity.

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

  • Structural Features : Imidazole ring with 3-methoxybenzyl substituent .
  • Key Differences: Imidazole’s aromaticity and lone pairs facilitate hydrogen bonding, altering binding modes compared to pyrrolidine.
  • Functional Implications : Possible dual activity at histaminergic and aminergic receptors due to imidazole’s pharmacophoric role.

Tetrahydropyran Derivatives (e.g., 3-Bromooxane, 4-Ethynyloxane)

  • Structural Features : Oxane (tetrahydropyran) core instead of pyrrolidine, with bromo or ethynyl substituents .
  • Key Differences :
    • Oxane’s chair conformation reduces ring flexibility compared to pyrrolidine’s envelope conformation.
    • Ethynyl groups enable click chemistry modifications, offering synthetic versatility.
  • Functional Implications : Reduced conformational freedom may limit target engagement but improve selectivity for rigid binding pockets.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Attributes
[(3S)-1-Benzylpyrrolidin-3-yl]methanamine HCl Pyrrolidine Benzyl, methanamine ~220 (estimated) Balanced lipophilicity, chiral specificity
1-[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanamine HCl Pyrrolidine Methanesulfonyl, methanamine ~254 (estimated) High polarity, metabolic stability
rac-[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine HCl Cyclopropane Difluoro, phenyl ~219.66 Strain-enhanced stability, fluorination
A-674563 HCl Pyridinyloxy-ethylamine Indazolylpyridine, benzyl 358.44 (free base) High specificity, complex aromaticity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Imidazole 3-Methoxybenzyl 253.73 Hydrogen bonding capacity, dual activity
3-Bromooxane Tetrahydropyran Bromo 232.12 Conformational rigidity, synthetic utility

Research Findings and Implications

  • Pharmacokinetics : Fluorinated and sulfonated analogs (e.g., difluoro-cyclopropane, methanesulfonyl-pyrrolidine) exhibit superior metabolic stability .
  • Receptor Specificity : Complex aromatic systems (e.g., A-674563) show enhanced target affinity but may suffer from bioavailability challenges .
  • Synthetic Utility : Ethynyl- and bromo-substituted oxanes offer modular platforms for further derivatization .

Biological Activity

[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride
  • Molecular Formula : C13_{13}H18_{18}ClN
  • Molecular Weight : 239.74 g/mol

The biological activity of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. It functions as a ligand, modulating the activity of neurotransmitter receptors, which may influence pathways related to mood regulation and cognitive functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting serotonin and dopamine pathways, which are crucial for mood and behavior regulation.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects : There is emerging evidence indicating that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservations
Neurotransmitter InteractionModulates serotonin and dopamine receptors, influencing mood .
Antioxidant ActivityExhibits protective effects against oxidative stress in vitro .
Anti-inflammatoryReduces markers of inflammation in cellular models .

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride on neurotransmitter systems, researchers found that the compound significantly increased serotonin levels in rat models. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Antioxidant Effects

A study investigated the antioxidant capacity of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 3: Anti-inflammatory Properties

Research conducted on inflammatory cell lines revealed that [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride reduced the expression of pro-inflammatory cytokines. This finding supports its potential use in managing inflammatory conditions such as arthritis or chronic pain syndromes.

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